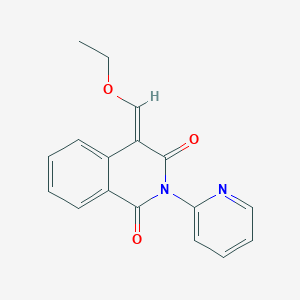

(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

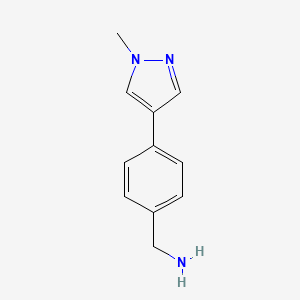

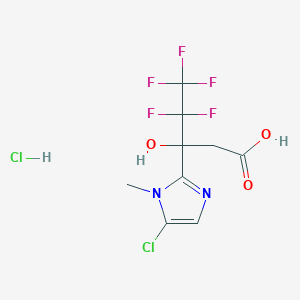

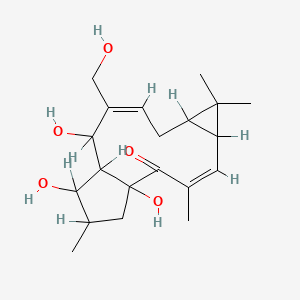

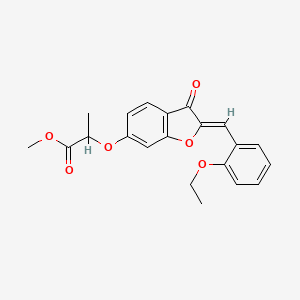

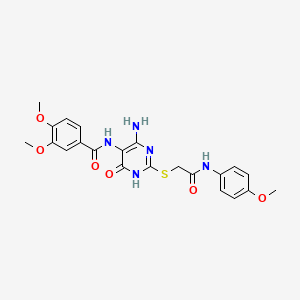

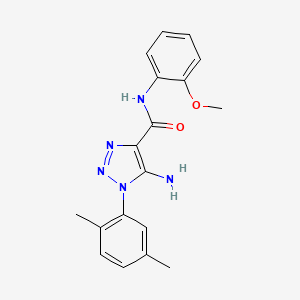

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. For example, the molecular formula of this compound is C17H14N2O31.

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This usually requires a detailed study of the reaction mechanisms, the reagents used, and the conditions under which the reaction takes place.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, identifying the products formed, and studying the factors that influence the rate of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Characterization

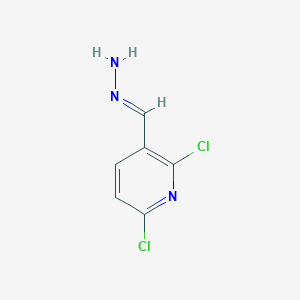

Synthesis of Schiff Bases and Crystal Structure Analysis

Unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their reactions have been explored. The study discusses the synthesis, characterization, and crystal structure of these compounds, highlighting their intermolecular hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Reactions with Ethoxymethylenemalonic Acid Derivatives

The reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives demonstrate different outcomes compared to quinoline analogs, including the formation of pyridoquinazolines and pyrimidoquinazolines (Deady, Mackay, & Werden, 1989).

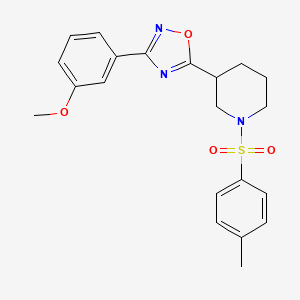

Fluorescence and Sensor Applications

- Fluorescence Emission by Metal Ions: A study on pyridine tethered 1,4-naphthoquinone derivatives shows selective fluorescence emission changes when interacting with various metal ions, indicating potential applications in sensing and fluorescence-based assays (Jali, Masud, & Baruah, 2013).

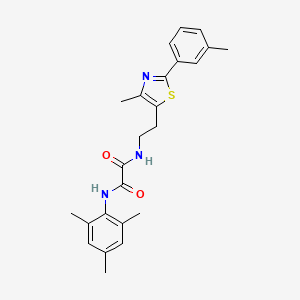

Electronic and Photophysical Properties

- Synthesis and Electroluminescent Applications: Research on low-molecular weight compounds for potential use in organic light-emitting devices (OLEDs) includes the synthesis and photophysical property investigation of compounds with electroluminescent layer applications (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Chemical Reactions and Derivatives Formation

Radical Cyclization for Heterocycles Synthesis

A method involving radical cyclization has been used to synthesize pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, showcasing a strategy for constructing complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).

Lewis Acid Catalyzed Reactions

Lewis acid catalysis has facilitated the synthesis of pyrrolidine and tetrahydroquinoline derivatives from arylvinylidenecyclopropanes, demonstrating the versatility of this approach in generating diverse heterocyclic compounds (Lu & Shi, 2007).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves identifying areas where further research is needed. This could include developing more efficient synthesis methods, studying new reactions, or exploring potential applications.

Propiedades

IUPAC Name |

(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYADTDUIGINHY-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)

![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)